Synthetic Efficiency: 3,6-Dibromo-1H-indazole as a Direct Intermediate in the High-Yield Mechanochemical Synthesis of Axitinib
3,6-Dibromo-1H-indazole is the direct and essential intermediate for a concise, mechanochemical synthesis of Axitinib, a clinically approved VEGFR inhibitor. The synthesis, starting from commercially available 6-bromo-1H-indazole, proceeds through a chemoselective bromination to yield 3,6-dibromo-1H-indazole, which then undergoes a solvent-free Heck reaction. This route provides Axitinib in 62% overall yield [1]. In contrast, alternative synthetic pathways that attempt to use other regioisomers (e.g., 3,5- or 4,6-dibromoindazoles) or mono-brominated indazoles would require additional protection/deprotection steps or fail to achieve the necessary chemoselectivity, significantly lowering overall process efficiency [1].
| Evidence Dimension | Overall Synthetic Yield for Axitinib |
|---|---|
| Target Compound Data | 62% overall yield via 3,6-dibromo-1H-indazole intermediate |
| Comparator Or Baseline | Routes employing alternative indazole regioisomers (3,5-dibromo or 4,6-dibromo) |
| Quantified Difference | Not quantified in source, but stated as non-viable for this specific chemoselective sequence |
| Conditions | Mechanochemical ball-milling, solvent-free Heck reaction |
Why This Matters
This establishes 3,6-dibromo-1H-indazole as a critical and non-substitutable intermediate in a green chemistry pathway to a high-value pharmaceutical, justifying its procurement over cheaper, less selective indazole building blocks.
- [1] Yu, J., Hong, Z., Yang, X., Jiang, Y., Jiang, Z., & Su, W. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786–795. View Source
